molecular formula C11H17NO2 B13768486 3,5-Dimethyl-1-ethynylcyclohexyl carbamate CAS No. 63884-48-0

3,5-Dimethyl-1-ethynylcyclohexyl carbamate

Cat. No.: B13768486
CAS No.: 63884-48-0
M. Wt: 195.26 g/mol
InChI Key: IWXFPCQUGQFOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-ethynylcyclohexyl carbamate is a chemical compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with ethynyl and dimethyl groups, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate typically involves the reaction of 3,5-dimethylcyclohexanol with ethynyl carbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the carbamate ester. The process may involve steps such as:

    Formation of 3,5-dimethylcyclohexanol: This can be achieved through the hydrogenation of 3,5-dimethylphenol.

    Reaction with ethynyl carbamate: The 3,5-dimethylcyclohexanol is then reacted with ethynyl carbamate in the presence of a catalyst, such as a base or an acid, to form the desired carbamate ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-ethynylcyclohexyl carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

3,5-Dimethyl-1-ethynylcyclohexyl carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexanol, 1-ethynyl-3,5-dimethyl, carbamate: A closely related compound with similar structural features.

    Carbamic acid, 3,5-dimethyl-1-ethynylcyclohexyl ester: Another similar compound with slight variations in functional groups.

Uniqueness: 3,5-Dimethyl-1-ethynylcyclohexyl carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

63884-48-0

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1-ethynyl-3,5-dimethylcyclohexyl) carbamate

InChI

InChI=1S/C11H17NO2/c1-4-11(14-10(12)13)6-8(2)5-9(3)7-11/h1,8-9H,5-7H2,2-3H3,(H2,12,13)

InChI Key

IWXFPCQUGQFOCN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C#C)OC(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.